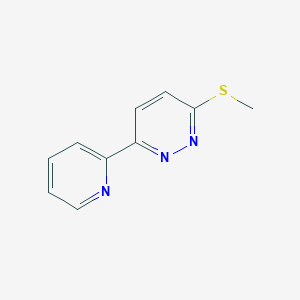
3-Methylsulfanyl-6-pyridin-2-ylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylsulfanyl-6-pyridin-2-ylpyridazine, also known as Mspyr, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the pyridazine family, which is known for its diverse biological activities. Mspyr has been shown to exhibit a range of interesting biological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. In
Aplicaciones Científicas De Investigación
Environmental and Health Impact Assessment
Research on 3-Methylsulfanyl-6-pyridin-2-ylpyridazine and related compounds has been extensive, focusing on their impact on health and the environment. Studies have evaluated the metabolic pathways, environmental persistence, and potential risks associated with exposure to such compounds. A notable study by Babina et al. (2012) discusses the widespread environmental exposure to organophosphorus and pyrethroid pesticides in children, highlighting the importance of understanding the extent of exposure to chemicals like 3-Methylsulfanyl-6-pyridin-2-ylpyridazine for public health policy development (Babina, Dollard, Pilotto, & Edwards, 2012).
Toxicological and Pharmacological Evaluations
Toxicological evaluations have been conducted to understand the adverse effects and safety profiles of pyridine derivatives, including 3-Methylsulfanyl-6-pyridin-2-ylpyridazine. These studies often involve the examination of potential therapeutic uses, toxicity levels, and mechanisms of action. For instance, Huh et al. (2001) documented a case of severe allergic contact dermatitis caused by a pyridine derivative used as an antifungal agent, underscoring the need for careful assessment of these compounds in consumer products (Huh, Masuji, Tada, Arata, & Kaniwa, 2001).
Biomonitoring and Exposure Assessment
Biomonitoring studies have provided valuable insights into the exposure levels and metabolic processing of pyridine derivatives in humans and animals. Frandsen's research (2008) on the urinary metabolites following human consumption of cooked chicken containing heterocyclic amines illustrates the significance of biomonitoring for assessing human exposure to potential carcinogens, including pyridine derivatives (Frandsen, 2008).
Risk Assessment and Safety Evaluations
Quantitative risk assessments (QRAs) are crucial for evaluating the potential health risks associated with exposure to chemicals like 3-Methylsulfanyl-6-pyridin-2-ylpyridazine. Fukushima et al. (2023) conducted a retrospective QRA on an antimicrobial agent used in consumer products, demonstrating the importance of assessing skin sensitization potentials and exposure levels to ensure consumer safety (Fukushima et al., 2023).
Propiedades
IUPAC Name |
3-methylsulfanyl-6-pyridin-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-14-10-6-5-9(12-13-10)8-4-2-3-7-11-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZLNYVUSLTUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(3-fluorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2544419.png)
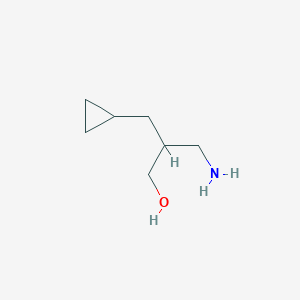


![4-tert-butyl-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2544427.png)
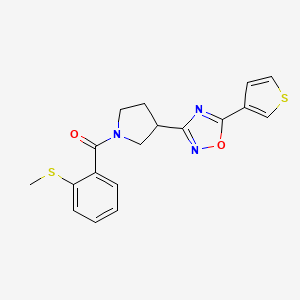
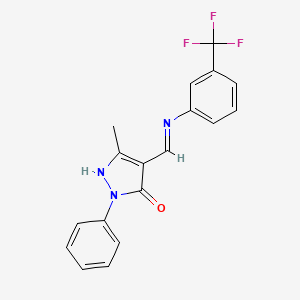
![2-(N-methylmethanesulfonamido)-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2544433.png)
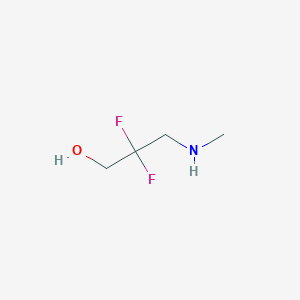
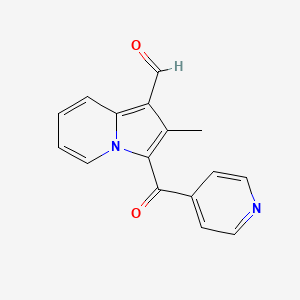
![N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2544438.png)
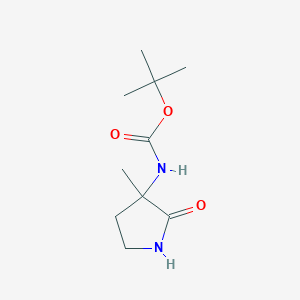

![N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide](/img/structure/B2544442.png)